N-BOC-(S)-isoserine methyl ester

Description

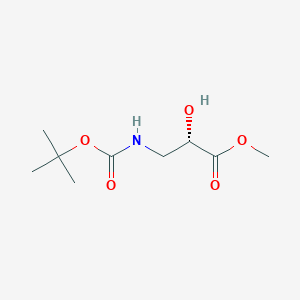

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-5-6(11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTVOWNRRLNDEY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001152371 | |

| Record name | Methyl (2S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001152371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133153-76-1 | |

| Record name | Methyl (2S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxypropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133153-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001152371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Chiral Amino Acid Derivatives in Contemporary Chemical Research

Chiral amino acid derivatives are fundamental to modern chemical and pharmaceutical research. Their importance stems from the inherent chirality of most biological molecules, where specific stereoisomers are responsible for biological activity. The use of enantiomerically pure building blocks is crucial in the synthesis of pharmaceuticals, agrochemicals, and other functional materials to ensure the desired therapeutic effects and avoid potential adverse effects from other stereoisomers.

Beta-amino acids, in particular, are key components of numerous biologically active compounds, including natural products and synthetic drugs. nih.gov Their incorporation into peptide chains can induce specific secondary structures and enhance stability against enzymatic degradation. The development of efficient methods for the synthesis of chiral β-amino acid derivatives, often starting from readily available α-amino acids, is an area of intense research. rsc.orgnih.gov These synthetic strategies often involve the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to control reactivity and prevent unwanted side reactions during multi-step syntheses.

N Boc S Isoserine Methyl Ester As a Stereodefined Building Block

N-BOC-(S)-isoserine methyl ester is a protected form of (S)-isoserine, a non-proteinogenic α-hydroxy-β-amino acid. wikipedia.org The Boc protecting group on the nitrogen and the methyl ester on the carboxyl group allow for selective reactions at the hydroxyl group and the α-carbon. This trifunctional nature, combined with its defined stereochemistry, makes it a highly valuable and versatile building block in asymmetric synthesis.

One of the most notable applications of isoserine derivatives is in the synthesis of the side chain of the highly potent anticancer drug, Taxol (paclitaxel), and its analogues. rsc.org The side chain is crucial for the drug's biological activity, and its efficient and stereoselective synthesis is a key aspect of Taxol production.

Beyond its role in Taxol synthesis, this compound and its derivatives are employed in the synthesis of other complex molecules. For instance, they serve as precursors for the synthesis of β²,²-amino acids, which are attractive compounds for applications in peptidomimetics and medicinal chemistry due to the presence of a quaternary stereocenter. nih.govacs.org

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₇NO₅ |

| Molecular Weight | 219.24 g/mol |

| Appearance | Colorless to yellow oil or liquid |

| Solubility | Slightly soluble in water. Soluble in chloroform, dichloromethane (B109758), ethyl acetate, DMSO, and acetone. |

| Optical Rotation | [α]20/D -18° (c=5 in methanol) |

Note: The physical properties are based on available data and may vary slightly between different suppliers and batches.

The Evolution of Synthetic Strategies Involving Isoserine Derivatives

The synthesis of isoserine and its derivatives has evolved significantly over time. The first documented laboratory synthesis of isoserine was reported in 1976. wikipedia.orgtandfonline.com Early synthetic methods often involved multiple steps and lacked the efficiency and stereocontrol of modern approaches.

Contemporary strategies for the synthesis of chiral β-amino acid derivatives, including isoserine, have focused on catalytic asymmetric methods. These include:

Asymmetric Hydrogenation: This technique utilizes chiral catalysts to achieve high enantioselectivity in the hydrogenation of dehydroamino acid derivatives. rsc.orgresearchgate.net

Diastereoselective Synthesis: Methods have been developed for the diastereoselective synthesis of β-lactams from imines and silyl (B83357) ketene (B1206846) acetals, which can then be converted to β-amino acids. nih.govorganic-chemistry.orgnih.gov These methods often employ catalysts that can control the stereochemical outcome of the reaction.

Stereoselective Alkylation: Chiral bicyclic N,O-acetal derivatives of isoserine can undergo diastereoselective alkylation at the α-position, providing access to a variety of α-substituted isoserine derivatives with high stereocontrol. nih.govacs.org

The development of safer and more efficient synthetic routes is also a key focus. For example, recent research has highlighted methods for synthesizing enantiopure N-Boc-β³-amino acid methyl esters that avoid the use of hazardous reagents. nih.govnih.gov

Table 2: Comparison of Selected Synthetic Strategies for Chiral β-Amino Acid Derivatives

| Synthetic Strategy | Key Features | Advantages |

| Asymmetric Hydrogenation | Use of chiral metal catalysts (e.g., Rhodium, Ruthenium) with chiral phosphine (B1218219) ligands. | High enantioselectivity, often applicable to a broad range of substrates. |

| Diastereoselective β-Lactam Synthesis | Cycloaddition reactions of imines and ketenes or their equivalents, often with catalyst control. | Provides access to the β-lactam core, a key structural motif in many antibiotics. |

| Stereoselective Alkylation of Isoserine Derivatives | Utilizes chiral auxiliaries derived from isoserine to direct the stereochemical outcome of alkylation reactions. | Allows for the introduction of various substituents at the α-position with high diastereoselectivity. |

Scope and Research Trajectories for N Boc S Isoserine Methyl Ester

Enantiopure Synthesis from Precursor Molecules

The enantiopure synthesis of this compound and related β-amino acid esters often starts from readily available chiral α-amino acids. One established method involves the Arndt–Eistert homologation, which extends the carbon chain of an N-protected α-amino acid to produce the corresponding β-amino acid. Another common approach is the cyanation reaction, where the alcohol group of an N-protected α-amino alcohol is displaced by a cyanide, which is then hydrolyzed to a carboxylic acid. nih.gov However, these methods often involve hazardous reagents like diazomethane (B1218177) and toxic cyanides. nih.gov

A safer and more efficient alternative for the synthesis of enantiopure N-Boc-β³-amino acid methyl esters utilizes a Wittig-type reaction with a methoxyphosphonium ylide. nih.gov This process avoids the use of toxic and expensive reagents. The synthesis can be scaled up, making it suitable for producing a variety of β³-amino acids with different side chains under mild conditions. nih.gov

Another approach to synthesizing N-BOC protected amino esters involves the reaction of amino acids with methanol (B129727) in the presence of trimethylchlorosilane, which provides the corresponding amino acid methyl ester hydrochlorides in good yields. nih.govresearchgate.net For the specific synthesis of N-BOC-L-serine methyl ester, a precursor to this compound, L-serine is first protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and then esterified using methyl iodide and potassium carbonate. orgsyn.org

Diastereoselective Derivatization Reactions

Diastereoselective reactions are crucial for creating specific stereoisomers of complex molecules. For this compound and its derivatives, several diastereoselective derivatization methods have been developed.

Formation of Chiral Bicyclic N,O-Acetals from this compound

Chiral bicyclic N,O-acetals can be synthesized from N-Boc-protected serine and threonine esters through a diastereoselective reaction with 2,2,3,3-tetramethoxybutane (B127872) (TMB) catalyzed by p-toluenesulfonic acid (TsOH·H₂O). nih.gov This reaction creates a fused oxazolidine-oxazolidinone bicyclic scaffold. nih.gov The thermodynamic stability of the resulting diastereoisomers is influenced by the steric interactions between the functional groups, which controls the product distribution. researchgate.net These chiral scaffolds have proven to be highly effective in directing the stereochemistry of subsequent reactions. nih.gov

Stereocontrolled Alkylation at the α-Position of Isoserine Derivatives

The chiral bicyclic N,O-acetals derived from isoserine can undergo diastereoselective alkylation at the α-position. nih.govacs.org The stereochemical outcome of this alkylation, either retention or inversion of configuration, is dependent on the relative configuration of the stereocenters within the bicyclic system. nih.govacs.org Quantum mechanical calculations have shown that alkylation preferentially occurs from the concave face of the bicyclic scaffold to minimize torsional and steric strain in the transition state. nih.govacs.orgresearchgate.net This method allows for the synthesis of a variety of enantiomerically pure quaternary α-alkylisoserines. acs.org The alkylation proceeds through a highly pyramidalized chiral enolate intermediate. nih.gov

Nucleophilic Ring-Opening of Chiral Cyclic Sulfamidates Derived from this compound

Chiral cyclic sulfamidates, which can be prepared from this compound, serve as versatile electrophiles for nucleophilic ring-opening reactions. acs.org These reactions are highly chemo-, regio-, and stereoselective, proceeding under mild conditions with a broad tolerance for different functional groups. acs.org

A key application of this methodology is the synthesis of β²,²-amino acids. For instance, α-benzylisoserine, derived from the alkylation of the isoserine scaffold, can be converted into a five-membered cyclic sulfamidate. acs.orgresearchgate.net This sulfamidate can then be opened by various nucleophiles, leading to a range of enantiopure β²,²-amino acids, such as α-benzyl-α-heterofunctionalized-β-alanines. acs.orgresearchgate.net The ring-opening reaction occurs with complete inversion of configuration at the stereogenic center. acs.orgacs.org This has been confirmed by derivatizing the products to known compounds and comparing their optical properties. acs.org This strategy has also been used in the synthesis of Tn antigen mimics through glycosylation with C1-S- and C1-O-carbohydrate nucleophiles. acs.org

Optimized Reaction Conditions and Catalyst Systems in Synthesis

Optimizing reaction conditions and catalyst systems is essential for achieving high yields and stereoselectivity. In the synthesis of chiral bicyclic N,O-acetals from N-Boc-serine derivatives, catalytic amounts of p-toluenesulfonic acid are used. nih.gov

For the alkylation of these bicyclic scaffolds, the choice of base and reaction temperature is critical. The reaction of the N-Boc amino esters with lithiated phenylmethylsulfone is typically performed at low temperatures, such as -78 °C, to ensure high stereoselectivity. nih.gov

In the context of β-amino acid synthesis, palladium-catalyzed carbonylative coupling reactions have been developed. acs.org For example, the coupling of L-amino acid methyl esters with 1-iodoglucal can be achieved using Pd(OAc)₂ and triphenylphosphine (B44618) as the catalytic system, with a metal carbonyl serving as a CO surrogate to avoid the use of toxic carbon monoxide gas. acs.org

Biocatalysis also offers an efficient route for preparing chiral intermediates. For instance, a thermostable aldo-keto reductase (AKR) has been used for the bioreduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine with high enantioselectivity. nih.gov The optimal conditions for this bioconversion were found to be 30 °C and pH 7.5, utilizing a glucose dehydrogenase (GDH) for cofactor recycling. nih.gov

Novel Approaches for β-Amino Acid Methyl Ester Synthesis Utilizing α-Amino Acids

Recent research has focused on developing novel, safer, and more sustainable methods for synthesizing β-amino acid methyl esters from α-amino acids. One such approach avoids the hazardous Arndt–Eistert homologation and cyanation reactions by employing a Wittig-type reaction. nih.gov This method involves a two-carbon elongation using a methoxyphosphonium ylide, followed by a series of transformations including reduction, isomerization, oxidative cleavage, and methylation to yield the desired N-Boc-β³-amino acid methyl ester. nih.gov This strategy is notable for its use of less hazardous reagents and its potential for large-scale synthesis. nih.gov

Another innovative method involves the use of dimethyl carbonate (DMC) in an acid-assisted system for the modification of amino acids, including N-methylation and N,O-dimethylation, with high efficiency and selectivity. rsc.org This approach is environmentally friendly and avoids racemization. rsc.org

Furthermore, the Petasis reaction, a multicomponent reaction between an amine, an aldehyde, and a boronic acid, has been developed into a catalytic and diastereoselective method for producing β-amino alcohols, which are structurally related to β-amino acids. nih.gov The stereochemical outcome of this reaction is influenced by the chirality of the amine, the α-hydroxy aldehyde, and the catalyst. nih.gov

Reaction Mechanism Elucidation for Cyclization Processes

The cyclization of derivatives of N-BOC-serine and isoserine is a key transformation for producing various heterocyclic structures, such as β-lactones and lactams. The mechanisms of these reactions have been a subject of detailed investigation.

One of the well-studied cyclization reactions is the Mitsunobu reaction. For N-protected serine derivatives, such as N-benzyloxycarbonyl-L-serine, labeling studies using deuterium (B1214612) and oxygen-18 have been instrumental in elucidating the reaction pathway. researchgate.netcdnsciencepub.com These studies have shown that the ring closure to form the corresponding β-lactone proceeds through the activation of the hydroxyl group. researchgate.netcdnsciencepub.com This process involves a 4-exo-tet cyclization mechanism, where the carboxylate attacks the activated hydroxyl group, leading to the formation of the four-membered lactone ring. researchgate.net This is in contrast to the cyclization of more sterically hindered β-hydroxy acids, which often proceed via activation of the carboxyl group. researchgate.netcdnsciencepub.com

In a different type of cyclization, the transformation of active esters of N-Boc protected E-α,β-unsaturated γ-amino acids into Z-α,β-unsaturated γ-lactams has been reported to occur spontaneously in the presence of a weak base. nih.gov Mechanistic analysis revealed that the amide γ-NH group is essential for both the lactamization and the concomitant E → Z isomerization of the double bond. nih.gov The direct cyclodehydration of amino alcohols can also be achieved using reagents like thionyl chloride (SOCl₂), where an 'inverse' addition protocol—adding the amino alcohol to the SOCl₂ solution—can lead to clean cyclization by ensuring the amino alcohol is protonated, thus avoiding side reactions. orgsyn.org

The table below summarizes key aspects of cyclization mechanisms involving serine and isoserine derivatives.

Table 1: Mechanistic Details of Cyclization Processes

| Starting Material Type | Reaction Condition | Key Mechanistic Feature | Product Type |

|---|---|---|---|

| N-acyl-L-serine | Mitsunobu (Ph₃P, DMAD) | Hydroxy group activation; 4-exo-tet cyclization. researchgate.netcdnsciencepub.com | β-lactone. researchgate.netcdnsciencepub.com |

| N-Boc-(E)-α,β-unsaturated γ-amino acid active ester | Weak base | Spontaneous cyclization with E → Z isomerization. nih.gov | (Z)-α,β-unsaturated γ-lactam. nih.gov |

| Amino alcohol | Thionyl chloride (inverse addition) | Instant protonation of the amino alcohol by generated HCl. orgsyn.org | Cyclic amine. orgsyn.org |

Influence of Stereochemistry on Reaction Pathways and Product Distribution

The inherent chirality of this compound and its parent amino acid, serine, profoundly influences the stereochemical outcome of its reactions. The stereochemistry at the α- and β-carbons dictates the facial selectivity of reactions and the diastereomeric ratio of the products.

A critical aspect of the Mitsunobu cyclization is its stereospecificity. Labeling experiments have demonstrated that the lactonization of N-acyl serine occurs with a complete inversion of configuration at the C-3 carbon. researchgate.netcdnsciencepub.com This stereochemical outcome is a direct consequence of the Sₙ2 nature of the intramolecular ring-closing step, where the carboxylate attacks the stereocenter bearing the activated hydroxyl group.

The influence of stereochemistry is also paramount in alkylation reactions of cyclic derivatives. For instance, in the alkylation of pyroglutamate (B8496135) ester urethanes, the stereoselectivity is highly dependent on the nature of the electrophile. rsc.org Reactions with Sₙ1-type electrophiles typically yield the thermodynamically favored trans diastereoisomer as the major product. rsc.org Conversely, the use of Sₙ2-type electrophiles can lead to the formation of the kinetically controlled, and thermodynamically less stable, cis product as the predominant isomer. rsc.org

Furthermore, the synthesis of chiral bicyclic N,O-acetal isoserine derivatives showcases how existing stereocenters can direct subsequent transformations. researchgate.net These derivatives undergo diastereoselective alkylation at the α-position, with the stereochemical course (retention or inversion) being dependent on the relative configuration of the pre-existing stereocenters within the bicyclic system. researchgate.net

The table below illustrates the impact of stereochemistry on reaction outcomes.

Table 2: Influence of Stereochemistry on Product Distribution

| Reaction Type | Substrate | Key Stereochemical Influence | Outcome |

|---|---|---|---|

| Mitsunobu Cyclization | N-acyl-L-serine | Sₙ2 intramolecular attack. researchgate.netcdnsciencepub.com | Inversion of configuration at C-3. researchgate.netcdnsciencepub.com |

| Alkylation | Pyroglutamate ester urethane | Nature of electrophile (Sₙ1 vs. Sₙ2). rsc.org | trans (thermodynamic) vs. cis (kinetic) product. rsc.org |

| Alkylation | Chiral bicyclic N,O-acetal isoserine | Relative configuration of existing stereocenters. researchgate.net | Diastereoselective formation of α-alkylated products. researchgate.net |

Quantum Mechanical Calculations for Conformational Analysis and Stability Assessment of Intermediates

Quantum mechanical (QM) calculations have become an indispensable tool for understanding the intricate details of reaction mechanisms involving complex organic molecules like derivatives of this compound. springernature.com These computational methods allow for the detailed analysis of transition states and intermediates, providing insights into conformational preferences and energetic barriers that govern reaction pathways.

A notable example is the theoretical study of the "N-methyl effect" on the cyclization of N-BOC derivatives of amino alcohols. researchgate.net Ab initio calculations have shown that the presence of an N-methyl group enhances the rate of cyclization. researchgate.net This acceleration is attributed to the increased nucleophilicity of the carbonyl oxygen of the carbamate (B1207046) group due to the electron-donating nature of the methyl group. researchgate.net The calculations revealed that the N-methylated intermediate is significantly more stabilized than its non-methylated counterpart, leading to a lower activation energy for the cyclization step. researchgate.net

Quantum mechanical calculations have also been employed to rationalize the product distribution in the synthesis of chiral bicyclic N,O-acetals from isoserine derivatives. researchgate.net These studies highlighted the delicate balance of steric interactions between different functional groups in the possible diastereoisomers, which controls their thermodynamic stability. researchgate.net By assessing the energies of various conformations and intermediates, QM methods can predict the experimentally observed product distribution. researchgate.netspringernature.com

Table 3: Application of Quantum Mechanical Calculations

| Studied Phenomenon | Computational Method | Key Finding | Implication |

|---|---|---|---|

| N-methyl effect in cyclization | Ab initio calculations researchgate.net | N-methylation increases the nucleophilicity of the carbamate oxygen. researchgate.net | Explains the experimentally observed rate acceleration. researchgate.net |

| Stability of bicyclic N,O-acetals | Quantum mechanical calculations researchgate.net | Thermodynamic stability is governed by a balance of steric interactions. researchgate.net | Predicts and explains the diastereomeric product distribution. researchgate.net |

| Conformational analysis | General QM methods springernature.com | Provides accurate estimation of the range of available 3D structures and their energies. springernature.com | Aids in rationalizing and predicting reaction outcomes. springernature.com |

Theoretical Understanding of Diastereoselective Control in Alkylation

The diastereoselective alkylation of chiral building blocks derived from this compound is a powerful strategy for the synthesis of non-proteinogenic amino acids. Theoretical studies have been crucial in deciphering the origins of the observed stereocontrol.

In the case of the diastereoselective alkylation of chiral bicyclic N,O-acetals derived from isoserine, quantum mechanical calculations have provided a detailed model for the stereochemical outcome. researchgate.net These calculations revealed that the alkylation preferentially occurs from the concave face of the bicyclic system. researchgate.net This preference is due to minimized torsional and steric interactions in the transition state leading to the major product. researchgate.net This theoretical framework provides access to chiral β²,²-amino acids, which possess a quaternary stereocenter at the α-position. researchgate.net

Similarly, theoretical studies on the alkylation of N-BOC-protected-5-substituted δ-lactams, which can be prepared from β³-amino acids, have helped to understand the high facial selectivity observed in these reactions. researchgate.net The formation of a sodium enolate followed by reaction with various electrophiles proceeds with high diastereoselectivity, which can be rationalized by considering the conformational constraints of the lactam ring and the directing effect of the N-Boc group and the C-5 substituent. researchgate.net The stereoselectivity in the alkylation of pyroglutamate esters has also been a subject of study, where the formation of cis or trans products can be controlled, and in some cases, quenching the reaction with a bulky proton source can lead exclusively to the cis isomer. rsc.org

Table 4: Theoretical Basis for Diastereoselective Alkylation

| System | Theoretical Approach | Key Factor for Diastereoselectivity | Resulting Product |

|---|---|---|---|

| Chiral bicyclic N,O-acetal isoserine | Quantum mechanical calculations researchgate.net | Favored concave-face alkylation due to minimized steric and torsional strain. researchgate.net | Chiral quaternary β²,²-amino acids. researchgate.net |

| N-Boc-protected δ-lactam | Conformational analysis | Facial selectivity guided by the lactam ring conformation and substituents. researchgate.net | Optically active α,δ-disubstituted δ-amino acids. researchgate.net |

| Pyroglutamate ester urethane | Mechanistic studies rsc.org | Sₙ2-type electrophiles and bulky proton sources favor kinetic control. rsc.org | Thermodynamically less stable cis isomers. rsc.org |

Application in the Synthesis of Peptidomimetics and Constrained Peptide Analogs

The incorporation of unnatural amino acids like isoserine into peptide sequences is a powerful strategy for creating peptidomimetics. These are molecules that mimic the structure and function of natural peptides but often possess enhanced properties, such as increased stability against enzymatic degradation. This compound serves as a key precursor in this field, enabling the synthesis of unique peptide analogs with constrained conformations.

A significant application of this compound is in the synthesis of β²,²-amino acids, which are β-amino acids containing a quaternary stereocenter at the α-position. nih.govacs.org These structures are of great interest in medicinal chemistry and the development of novel peptidomimetics. nih.govresearchgate.net The synthesis begins with the reaction of this compound with 2,2,3,3-tetramethoxybutane (TMB) in the presence of an acid catalyst. nih.govacs.org This reaction forms chiral bicyclic N,O-acetal isoserine derivatives through a tandem N,O-acetalization and intramolecular transcarbamoylation process. researchgate.netfigshare.com

The reaction conditions can be optimized to favor the formation of specific diastereomers of the bicyclic products. acs.org These bicyclic scaffolds exhibit exceptional diastereoselectivity in subsequent alkylation reactions at the α-position, allowing for the introduction of various substituents. nih.gov This stereoselective alkylation is the key step in creating the quaternary stereocenter. nih.govresearchgate.net The stereochemical outcome, whether retention or inversion of configuration, is dependent on the relative configuration of the stereocenters in the bicyclic intermediate. nih.govacs.org Quantum mechanical calculations have shown that a concave-face alkylation is favored, minimizing torsional and steric interactions. nih.govresearchgate.net Finally, acidic hydrolysis of the alkylated bicyclic compound yields the desired enantiopure α-alkylisoserine derivative, a type of β²,²-amino acid. figshare.com

Table 1: Diastereoselective Formation of Bicyclic N,O-Acetals from this compound This table summarizes the optimized conditions and yields for the formation of key bicyclic intermediates used in β²,²-amino acid synthesis. Data sourced from acs.org.

| Catalyst (0.2 equiv) | Product(s) | Diastereomeric Ratio | Yield |

| p-Toluenesulfonic acid (TsOH·H₂O) | Bicyclic N,O-acetals | ~2:1 | 55% |

| Camphorsulfonic acid (CSA·H₂O) | Bicyclic N,O-acetals | ~2:1 | 32% |

The conformation of a peptidomimetic is critical to its biological activity. The inclusion of an isoserine residue, derived from this compound, influences the peptide backbone, leading to specific secondary structures. To understand and evaluate these structures, specialized analytical methods have been developed. nih.gov

Two such methods are the Peptide Conformation Distribution (PCD) plot and the Peptidomimetic Analysis (PMA) map. nih.gov Unlike the traditional Ramachandran plot which focuses on the φ and ψ dihedral angles of a single amino acid, these methods analyze the spatial arrangement of multiple side-chain Cα–Cβ bonds. nih.gov

Peptide Conformation Distribution (PCD) Plot: This is an alignment-free method that provides a visual and comprehensive understanding of the conformations of peptide fragments. By projecting the structure of an isoserine-containing peptidomimetic onto a PCD plot, one can clarify its conformational distribution and assess its structural similarity to target peptide secondary structures like the α-helix. nih.gov

Peptidomimetic Analysis (PMA) Map: This alignment-based method quantifies the similarity between a peptidomimetic and its target peptide motif. It uses parameters like the root-mean-square deviation (RMSD) between corresponding atoms to evaluate how well the mimetic reproduces the side-chain positioning of the original peptide. nih.gov

Intermediacy in Natural Product Total Synthesis

The chiral nature and defined functionality of this compound make it a valuable intermediate in the total synthesis of complex natural products and their analogs. Its structure provides a pre-packaged set of functional groups and a specific stereochemistry that can be elaborated into more complex molecular architectures.

The anticancer drug Paclitaxel (Taxol) consists of a complex diterpenoid core (baccatin III) and a C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine. nih.govresearchgate.net The synthesis of this side chain is a critical part of the semi-synthesis of Taxol and its analogues. researchgate.net this compound and related isoserine derivatives are key precursors for this side chain. nih.govnih.gov

The synthesis often involves creating a β-lactam (2-azetidinone) intermediate. For example, 3-hydroxy-4-aryl-2-azetidinone derivatives can be synthesized via an ester enolate-imine cyclocondensation. nih.gov This β-lactam is then N-acylated and subsequently coupled to the 7-(triethylsilyl)baccatin III core. nih.gov Following the coupling reaction, removal of the protecting groups affords the final Taxol analogue in excellent yields. nih.gov This strategy has been used to create novel Taxol derivatives with modified phenyl rings on the isoserine side chain, which have shown biological activity comparable to Taxol itself. nih.gov

Table 2: Bioactivity of Taxol Analogues Synthesized from Isoserine Precursors This table compares the cytotoxicity of synthesized Taxol analogues against B16 melanoma cells. Data sourced from nih.gov.

| Compound | C-13 Side Chain | Cytotoxicity vs. B16 Melanoma |

| Taxol (1) | N-benzoyl-(2'R,3'S)-3'-phenylisoserine | Active |

| Analogue (2) | N-(p-chlorobenzoyl)-(2'R,3'S)-3'-phenylisoserine | Activity comparable to Taxol |

| Analogue (3) | N-benzoyl-(2'R,3'S)-3'-(p-chlorophenyl)isoserine | Activity comparable to Taxol |

β-Lactam antibiotics remain one of the most important classes of antibacterial agents, characterized by the four-membered 2-azetidinone ring. nih.gov The β-amino acid structure of isoserine makes it a natural precursor for the construction of this ring system. The synthesis of β-lactams can be achieved through a [2+2] cycloaddition between a ketene (B1206846) and an imine, a reaction known as the Staudinger synthesis. nih.gov

This compound can be converted into a suitable chiral imine or a ketene precursor. For instance, the condensation of chiral imines with ketenes can produce β-lactams with high diastereoselectivity. nih.gov The inherent stereochemistry of the isoserine starting material guides the stereochemical outcome of the cyclization, which is crucial for the biological activity of the resulting antibiotic. The isoserine framework provides the necessary 3-amino and 2-hydroxy functionalities (or their protected equivalents) that can be incorporated into the final β-lactam structure.

This compound is related to the broader class of N-Boc-β-amino acid esters, which are essential components in the synthesis of many biologically active compounds, including sedum alkaloids. rsc.orgnih.gov A key challenge is obtaining these building blocks in an enantiomerically pure form. rsc.orgnih.govnih.gov

Recent research has demonstrated a safe and efficient method for synthesizing enantiopure N-Boc-β³-amino acid methyl esters from α-amino acids, a process that provides a safer alternative to hazardous methods like the Arndt–Eistert homologation or cyanation reactions. rsc.orgnih.govnih.gov This synthetic route has proven its practical value in the formal synthesis of sedum alkaloids. rsc.orgnih.gov The synthesis of key intermediates like homoprolinol and homopipecolinol, derived from these β-amino acid esters, constitutes a formal pathway to the total synthesis of this class of alkaloids. nih.gov This methodology is scalable, operates under mild conditions, and is suitable for creating a wide range of β-amino acids with various side chains, highlighting the versatility of these building blocks in natural product synthesis. nih.gov

Contribution to the Development of Chiral Auxiliaries and Scaffolds

This compound serves as a valuable and versatile chiral building block in asymmetric synthesis, particularly in the formation of sophisticated chiral auxiliaries and molecular scaffolds. Its inherent stereochemistry and functional groups—a protected amine, a hydroxyl group, and a methyl ester—provide a robust platform for constructing complex, stereochemically defined molecules. The β-amino acid structure is especially significant as it forms the basis for peptidomimetics and other biologically active compounds.

A prime example of its application is in the synthesis of chiral bicyclic N,O-acetal isoserine derivatives. researchgate.net These scaffolds are created through an acid-catalyzed reaction between this compound (or its corresponding L-isoserine precursor) and 2,2,3,3-tetramethoxybutane. This process involves a tandem N,O-acetalization and intramolecular transcarbamoylation, resulting in a rigid bicyclic structure. researchgate.net

The true utility of these isoserine-derived scaffolds lies in their ability to direct subsequent chemical transformations with a high degree of stereocontrol. Research has demonstrated that these chiral templates undergo highly diastereoselective alkylation at the α-position. researchgate.net The rigid conformation of the bicyclic system effectively shields one face of the molecule, forcing the incoming electrophile (an alkyl group) to attack from the less sterically hindered concave face. This mechanism allows for the precise installation of a new substituent, creating a quaternary stereocenter with a predictable configuration. researchgate.net

The stereochemical outcome, whether retention or inversion of configuration, is dependent on the relative configuration of the stereocenters within the starting bicyclic derivative. researchgate.net Following the diastereoselective alkylation, the scaffold can be easily dismantled via acidic hydrolysis. This releases the desired, now enantiopure, α-alkylisoserine derivative, effectively demonstrating the role of the isoserine-based structure as a transient chiral auxiliary. researchgate.net

The versatility of this building block is further highlighted by its use in more complex synthetic sequences. For instance, this compound has been used as a nucleophile in substitution reactions to construct larger, functionalized molecules. In one documented procedure, it reacts with methyl 6-chloro-5-nitro-pyridine-3-carboxylate in the presence of a base to form a new C-O bond, attaching the chiral isoserine unit to a heterocyclic ring system. ambeed.com

Detailed Research Findings: Diastereoselective Alkylation of an Isoserine-Derived Scaffold

In a study focused on creating chiral β²,²-amino acids, researchers synthesized a chiral bicyclic scaffold from L-isoserine. This scaffold was then subjected to alkylation to introduce a new substituent at the α-position. The rigid nature of the scaffold dictated the stereochemical outcome of the reaction. The findings from these experiments highlight the power of using this compound as a foundational chiral building block. researchgate.net

Below is a table summarizing the results of the diastereoselective alkylation of the isoserine-derived chiral scaffold with various electrophiles.

Table 1: Diastereoselective Alkylation of an Isoserine-Derived Chiral Scaffold

| Electrophile (R-X) | Product (α-Alkylisoserine Derivative) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| Methyl iodide | α-Methylisoserine derivative | >95:5 | researchgate.net |

| Benzyl bromide | α-Benzylisoserine derivative | >95:5 | researchgate.net |

These results show exceptionally high diastereoselectivity, confirming that the chiral scaffold derived from isoserine provides excellent stereochemical control. The resulting enantiopure α-alkylisoserine derivatives are valuable precursors for more complex molecules. For example, the synthesized α-benzylisoserine was successfully converted into a five-membered ring cyclic sulfamidate. This intermediate was then subjected to regioselective ring-opening with various nucleophiles, yielding a range of enantiopure β²,²-amino acids, including α-benzyl-α-heterofunctionalized-β-alanines. researchgate.net This demonstrates how the initial chirality of this compound can be propagated through multiple synthetic steps to generate novel and complex chiral structures.

Advanced Functionalization and Chemical Transformations

Modifications at the β-Hydroxyl Group

The β-hydroxyl group is a key site for functionalization, enabling the introduction of various substituents and the formation of critical linkages in target molecules. A prominent application of modifying this hydroxyl group is in the semisynthesis of the anticancer drug Paclitaxel (Taxol) and its analogues like Docetaxel. researchgate.net The side chain of these drugs, an N-benzoyl-(2R,3S)-3-phenylisoserine derivative, is coupled to the baccatin (B15129273) III core at the C13 hydroxyl position. researchgate.netnih.gov The synthesis of this side chain often starts from precursors structurally related to isoserine, where the β-hydroxyl group is either protected and later revealed for coupling or directly activated for esterification.

Research has demonstrated various strategies to modify this hydroxyl group. These transformations are crucial for building the necessary stereochemistry and functionality required for biologically active molecules.

| Transformation | Reagent/Condition | Product Type | Application Example |

| Protection | Acetonide formation (e.g., with 2,2-dimethoxypropane, PTSA) | Oxazolidine | Intermediate for further stereocontrolled reactions |

| Activation | Conversion to a good leaving group (e.g., mesylate, tosylate) | Sulfonate Ester | Precursor for nucleophilic substitution (e.g., azide (B81097) introduction) nih.gov |

| Esterification | Acylation with an activated carboxylic acid (e.g., acid chloride) | β-Acyloxy ester | Synthesis of Paclitaxel side-chain analogues nih.gov |

| Oxidation | Swern oxidation or similar mild conditions | β-Keto ester | Synthesis of novel amino acid derivatives medchemexpress.com |

These modifications underscore the synthetic utility of the β-hydroxyl group in N-BOC-(S)-isoserine methyl ester, allowing for its elaboration into more complex and valuable chemical entities.

Derivatization for Scaffold Diversification

The inherent functionality of this compound makes it an excellent starting material for creating diverse and stereochemically rich molecular scaffolds. One powerful strategy involves the intramolecular reaction between the protected amine and the hydroxyl group to form cyclic structures.

A notable example is the diastereoselective formation of bicyclic N,O-acetals. The reaction of this compound with 2,2,3,3-tetramethoxybutane (B127872) (TMB) in the presence of an acid catalyst, such as camphorsulfonic acid (CSA·H₂O), leads to the formation of a rigid oxazolidine–oxazolidinone-fused bicyclic system. nih.govacs.org This transformation proceeds via an initial acid-catalyzed formation of a five-membered N,O-acetal, followed by the creation of a fused O,O-acetalic carbamate (B1207046), driven by the cleavage of the tert-butyl group from the Boc protecting group. nih.govacs.org

This reaction can yield different diastereomers, which can often be separated by chromatography. acs.org The resulting rigid bicyclic scaffolds serve as valuable chiral auxiliaries, enabling highly diastereoselective alkylations at the α-position to produce quaternary β²,²-amino acids. nih.govacs.org

Table 5.2.1: Synthesis of Bicyclic N,O-Acetals from this compound

| Reagents | Solvent | Catalyst | Conditions | Product | Yield | Reference |

|---|

The derivatization of this compound into such constrained scaffolds provides a robust platform for asymmetric synthesis, allowing access to a variety of non-natural amino acids that are of significant interest in medicinal chemistry and materials science. nih.gov

Strategic Deprotection of the Boc Group in Amino Acid Derivatives

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry. total-synthesis.compeptide.com Its popularity stems from its stability to a wide range of nucleophilic and basic conditions, while being readily removable under acidic conditions. total-synthesis.comwikipedia.org This characteristic allows for orthogonal protection strategies, where the Boc group can be selectively cleaved in the presence of other acid-labile (e.g., t-butyl esters) or base-labile (e.g., Fmoc) protecting groups. total-synthesis.comorganic-chemistry.org

The strategic deprotection of the Boc group in derivatives of this compound is a critical step in many synthetic sequences. The choice of deprotection conditions is dictated by the presence of other functional groups in the molecule.

Common Deprotection Methods:

Strong Acids: The most common method involves treatment with strong acids like neat trifluoroacetic acid (TFA) or a solution of TFA in a solvent like dichloromethane (B109758) (DCM). wikipedia.org Another frequently used reagent is hydrogen chloride (HCl) in an organic solvent, such as 1,4-dioxane, methanol (B129727), or ethyl acetate. wikipedia.orgnih.gov The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of isobutylene (B52900) and carbon dioxide to release the free amine. wikipedia.org

Milder Acidic Conditions: For substrates containing other acid-sensitive groups, milder conditions are required. This can include using dilute acids, Lewis acids like aluminum chloride (AlCl₃), or solid-supported acids. wikipedia.orgresearchgate.net

Thermal Deprotection: In some cases, the Boc group can be removed by heating, often in a high-boiling point solvent, which avoids the use of acidic reagents altogether. nih.gov

Solvent-Free Deprotection: Mechanochemical methods, such as ball milling with p-toluenesulfonic acid, provide an efficient and environmentally friendly alternative for Boc deprotection. scirp.org

Table 5.3.1: Comparison of Boc Deprotection Reagents

| Reagent | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) in DCM | 0 °C to RT | Fast, efficient, volatile byproducts | Harsh; can cleave other acid-sensitive groups wikipedia.org |

| HCl in 1,4-Dioxane/Methanol | 0 °C to RT | Provides the amine as a stable hydrochloride salt; common reagent nih.gov | Can be harsh; potential for side reactions with sensitive substrates |

| p-Toluenesulfonic acid (p-TsOH) | Solvent-free (ball milling) or in solution | Mild, efficient, suitable for green chemistry applications scirp.org | Product is a tosylate salt, requiring potential further workup |

| Thermal (Heat) | High temperature in solvent (e.g., MeOH) | Acid-free conditions, useful for selective deprotection nih.gov | Requires high temperatures, not suitable for thermally labile compounds |

The selection of a deprotection strategy is crucial for the successful synthesis of complex molecules derived from this compound, ensuring high yields and preserving the integrity of the target structure.

Analytical and Characterization Methodologies in Research on N Boc S Isoserine Methyl Ester

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-BOC-(S)-isoserine methyl ester. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to provide detailed information about the molecular framework, confirm the presence of functional groups, and determine the relative stereochemistry of the chiral centers.

In ¹H NMR analysis, the chemical shifts (δ) of the protons, their integration values, and their coupling patterns (J-coupling) are scrutinized. For instance, the presence of the tert-butoxycarbonyl (Boc) protecting group is confirmed by a characteristic singlet peak integrating to nine protons, typically appearing in the upfield region (around 1.4 ppm). The protons of the methyl ester group also produce a singlet, usually around 3.7 ppm. The protons on the chiral carbons (α and β to the ester) present more complex signals, and their coupling constants can help in assigning the stereochemistry. The purity of the sample can also be assessed by ¹H NMR; the presence of signals from solvents or other impurities can be readily detected and quantified. nih.gov Analysis of crude reaction products by ¹H NMR allows for the determination of conversion rates and the identification of byproducts. nih.govchemicalbook.comchemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon atoms in the molecule. The carbonyl carbons of the ester and the carbamate (B1207046) show distinct signals in the downfield region (typically >150 ppm). The carbons of the Boc group and the methyl ester are also easily identifiable.

The stereochemical assignment is often achieved by comparing the obtained NMR data with literature values for known stereoisomers or through more advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which can reveal through-space proximity between protons, helping to confirm the relative configuration of the stereocenters.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 0.0001 atomic mass units). This precision allows for the determination of a unique molecular formula.

For this compound (Molecular Formula: C₉H₁₇NO₅), HRMS can distinguish its exact mass from other potential compounds with the same nominal mass. fishersci.cachemicalbook.com The technique is often performed using soft ionization methods like Electrospray Ionization (ESI) to minimize fragmentation and produce a prominent molecular ion, such as the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The experimentally measured exact mass is then compared to the theoretically calculated mass for the proposed formula. A match within a very narrow tolerance (e.g., <5 ppm) provides definitive evidence for the correct molecular formula. nih.gov

Table 1: Theoretical Exact Mass for this compound Adducts

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₉H₁₈NO₅⁺ | 220.1180 |

| [M+Na]⁺ | C₉H₁₇NNaO₅⁺ | 242.0999 |

Chromatographic Techniques for Reaction Monitoring and Product Isolation

Chromatographic methods are fundamental to both the synthesis and purification of this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction. By spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, chemists can visualize the disappearance of starting materials and the appearance of the product. The different components travel up the plate at different rates, resulting in distinct spots. This allows for a quick assessment of reaction completion.

Column Chromatography: For the purification of the crude product, column chromatography is the standard method. nih.gov A glass column is packed with a stationary phase (commonly silica gel), and the crude mixture is loaded onto the top. A solvent or a mixture of solvents (eluent) is then passed through the column. Components separate based on their polarity and affinity for the stationary phase, allowing for the collection of the pure this compound in fractions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatization Studies: While this compound itself is generally non-volatile, GC-MS can be employed for its analysis after a process called derivatization. researchgate.net Derivatization converts the polar, non-volatile compound into a more volatile derivative that is suitable for GC analysis. nih.gov For example, the hydroxyl group could be silylated. This technique is particularly useful for detecting and quantifying trace amounts of the compound or related impurities in complex mixtures. The gas chromatograph separates the derivatized components, which are then identified by the mass spectrometer. researchgate.netnih.gov

Optical Rotation Measurements for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, it is optically active, meaning it rotates the plane of plane-polarized light. The magnitude and direction of this rotation are measured using a polarimeter. The specific rotation ([α]) is a characteristic physical property of a chiral compound.

The enantiomeric purity of a sample is a critical parameter, and optical rotation provides a direct measure of it. A pure sample of the (S)-enantiomer will exhibit a specific rotation value, while its mirror image, the (R)-enantiomer, will rotate light by the exact same magnitude but in the opposite direction. libretexts.org For example, the reported specific rotation for N-Boc-D-serine methyl ester (the R-enantiomer) is between +16° and +20° (c=5% in Methanol). avantorsciences.com Therefore, a pure sample of this compound is expected to have a specific rotation of approximately -16° to -20° under the same conditions.

A sample containing a mixture of enantiomers will have an observed rotation that reflects the ratio of the two. A 50:50 mixture, known as a racemic mixture, will have a net rotation of zero and is optically inactive. libretexts.org The enantiomeric excess (ee), which quantifies the purity of the sample, can be calculated from the observed specific rotation of the mixture and the specific rotation of the pure enantiomer using the following formula: libretexts.orgmasterorganicchemistry.comyoutube.com

Enantiomeric Excess (% ee) = ([α]observed / [α]pure enantiomer) x 100

This measurement is crucial for applications where stereochemical purity is paramount, as the biological activity of enantiomers can differ significantly. libretexts.orgmasterorganicchemistry.com

Future Research Directions and Potential Innovations

Exploration of New Catalytic Systems for Enantioselective Transformations

The development of highly efficient and selective catalytic systems is paramount for the synthesis of chiral molecules. For N-BOC-(S)-isoserine methyl ester and its derivatives, future research will likely focus on novel catalysts that can facilitate a range of enantioselective transformations with high precision.

Currently, the synthesis of enantiopure β-amino acids often relies on established methods, but there is considerable room for innovation. Researchers are exploring new metal-based and organocatalytic systems to improve yield, enantioselectivity, and substrate scope. nih.gov Potential avenues for exploration include:

Advanced Metal Catalysts: Ruthenium and Rhodium complexes with chiral ligands have shown promise in the hydrogenation of related enamines. Future work could involve designing new ligands for these metals, tailored specifically for transformations involving this compound, such as asymmetric alkylation or amination reactions.

Copper-Catalyzed Reactions: The use of chiral β-amino alcohol ligands in conjunction with copper(II) has been effective in asymmetric Henry reactions to produce chiral β-nitro alcohols, which are precursors to β-amino alcohols. rsc.org This methodology could be adapted for reactions with isoserine derivatives to introduce new functionalities with stereocontrol.

Organocatalysis: Confined imidodiphosphorimidate (IDPi) catalysts have emerged as powerful tools for the asymmetric synthesis of unprotected β²-amino acids. acs.orgnih.gov Exploring the application of these and other chiral Brønsted acids or bases could provide metal-free alternatives for the enantioselective synthesis of complex molecules derived from this compound.

The development of such catalytic systems would not only streamline the synthesis of known derivatives but also open doors to entirely new molecular architectures with potential applications in pharmaceuticals and materials science.

Integration with Modern Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis)

The integration of modern synthetic technologies like flow chemistry and automated synthesis offers significant advantages in terms of efficiency, reproducibility, and scalability. Applying these technologies to the synthesis and derivatization of this compound is a promising area for future innovation.

Flow Chemistry: Continuous flow processes allow for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities compared to traditional batch methods. chimia.chamidetech.com For the synthesis involving this compound, flow chemistry can offer several benefits:

Enhanced Safety: Reactions involving hazardous reagents or intermediates can be performed more safely on a small scale within the enclosed system of a flow reactor.

Improved Efficiency: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, accelerating reaction rates. nih.gov This could significantly reduce the time required for multistep synthetic sequences.

Simplified Workup: Flow systems can incorporate in-line purification steps, using packed columns with supported reagents and scavengers, to yield clean products directly from the reactor outlet. durham.ac.uk

Automated Synthesis: Automated synthesis platforms can perform multiple reaction steps sequentially without manual intervention, which is particularly advantageous for iterative processes like peptide synthesis or the construction of compound libraries. amidetech.comchemrxiv.org An automated platform could be developed for:

Iterative Chain Elongation: Similar to automated peptide synthesizers, a system could be designed to iteratively add building blocks to this compound, creating oligomers or complex chiral molecules with complete stereocontrol. chemrxiv.org

High-Throughput Screening: Automation can facilitate the rapid synthesis of a library of this compound derivatives for screening in drug discovery or materials science applications.

By combining the precision of flow chemistry with the efficiency of automation, researchers can accelerate the discovery and development of new molecules based on the this compound scaffold.

Computational Design of Novel this compound Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the properties of molecules. mdpi.comnih.gov Applying these methods to this compound can guide the rational design of new derivatives and catalysts.

Future research in this area could involve:

Transition State Modeling: DFT calculations can be used to model the transition states of potential reactions, providing insights into the factors that control stereoselectivity. mdpi.comnih.gov This understanding can help in selecting or designing the optimal catalyst for a desired transformation, minimizing trial-and-error experimentation.

Substrate Design: Computational methods can predict how modifications to the this compound structure would affect its reactivity or its interaction with a biological target. This allows for the in silico design of derivatives with enhanced activity or specific properties before committing to their synthesis.

Catalyst Optimization: By modeling the interaction between the substrate and a chiral catalyst, researchers can computationally screen different catalyst structures to identify those most likely to provide high enantioselectivity. mdpi.com This approach can accelerate the development of new catalytic systems as discussed in section 7.1.

The synergy between computational modeling and experimental work will be crucial for the efficient and targeted development of novel derivatives of this compound.

Broadening the Scope of Applications in Supramolecular Chemistry and Materials Science

The unique structural features of β-amino acids, such as those found in isoserine, make them attractive building blocks for supramolecular chemistry and the development of advanced materials. This compound can serve as a key component in the creation of functional biomaterials.

Supramolecular Assemblies: Peptides containing β-amino acids are known to self-assemble into well-defined secondary structures, forming nanomaterials with unique morphologies. researchgate.netnih.gov Future research could explore the use of this compound to create:

Peptide Nanotubes and Nanofibers: By incorporating this chiral β-amino acid into peptide sequences, it may be possible to control the self-assembly process to form highly ordered nanotubes and nanofibers. nih.gov These structures could find applications in areas such as biosensing and nanoelectronics.

Hydrogels: The self-assembly of isoserine-containing peptides can lead to the formation of hydrogels, which are water-swollen polymer networks. scienceopen.com These hydrogels could be designed to be biocompatible and biodegradable, making them suitable for applications in tissue engineering and as vehicles for controlled drug delivery. nih.gov

Functional Materials: The ability to precisely control the structure of materials at the molecular level allows for the development of materials with tailored properties. By functionalizing this compound and incorporating it into larger structures, it may be possible to create:

Biocompatible Polymers: Polymers incorporating this compound could exhibit enhanced biocompatibility and biodegradability, making them suitable for medical implants and devices.

Chiral Surfaces: The defined stereochemistry of the compound could be used to create surfaces with specific chiral recognition properties, which could be useful for enantioselective separations or as platforms for asymmetric catalysis.

The exploration of this compound in these areas has the potential to lead to the development of novel materials with a wide range of applications, from regenerative medicine to advanced separation technologies.

Q & A

Q. What are the key considerations for synthesizing N-BOC-(S)-isoserine methyl ester with high enantiomeric purity?

Enantioselective synthesis requires careful selection of chiral catalysts or microbial agents. For example, microbial reduction of 2-keto-3-(N-benzoylamino)-3-phenyl propionic acid ethyl ester using Hansenula strains can yield (2R,3S)-N-benzoyl-3-phenyl isoserine derivatives, emphasizing the role of stereochemical control . Protecting group strategies (e.g., BOC for amine protection) and reaction optimization (pH, temperature) are critical to minimize racemization .

Q. How can researchers characterize the purity and structural integrity of this compound?

Techniques include:

- NMR spectroscopy : Confirm stereochemistry and detect impurities.

- HPLC with chiral columns : Assess enantiomeric excess.

- Mass spectrometry : Verify molecular weight and fragmentation patterns. Physical properties like density (1.216 g/cm³) and boiling point (335.2°C) from analogs (e.g., N-BOC-trans-4-hydroxy-D-proline methyl ester) provide additional validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Conduct reactions in fume hoods to prevent inhalation of volatile byproducts.

- Dispose of waste via certified biological hazard services to mitigate environmental risks .

Advanced Research Questions

Q. How does this compound exhibit anti-inflammatory activity in preclinical models, and what experimental designs are optimal for evaluating its efficacy?

- Acute inflammation : Use carrageenin-induced rat paw edema models. Measure paw volume changes via plethysmography and calculate % edema reduction. Area under the curve (AUC) analysis quantifies sustained efficacy .

- Chronic inflammation : Cotton pellet granuloma assays evaluate anti-proliferative effects by measuring granuloma mass reduction post-treatment .

- Doses (10–40 mg/100g body weight) should be compared to NSAIDs like ibuprofen, with statistical rigor (e.g., ANOVA for dose-response trends) .

Q. What methodologies are effective in analyzing the pharmacokinetic-pharmacodynamic (PK-PD) relationships of this compound?

Q. How can researchers address discrepancies in efficacy data across different experimental models for this compound?

- Model-specific biases : Tail pinch tests (opioid-sensitive) may fail to detect NSAID-like activity, explaining null results in analgesia assays .

- Dose optimization : Lower doses (20 mg/100g) may outperform higher doses (40 mg/100g) due to U-shaped efficacy curves, as seen in acetic acid writhing tests .

- Statistical reconciliation : Use meta-analysis to harmonize data from acute (paw edema) vs. chronic (granuloma) models .

Q. What strategies enhance the enantiomeric purity of this compound during microbial or enzymatic synthesis?

- Strain selection : Hansenula polymorpha SC 13865 shows higher enantioselectivity than H. fabianii for microbial reductions .

- Reaction engineering : Optimize pH (6.5–7.5) and temperature (25–30°C) to favor (S)-isomer formation.

- Downstream purification : Use chiral chromatography or crystallization to isolate the target enantiomer .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.